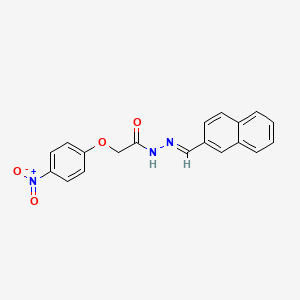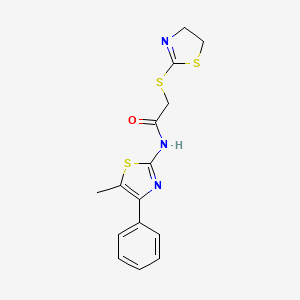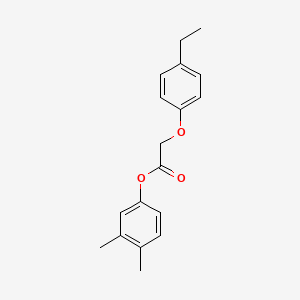![molecular formula C13H14N2O3S2 B5513383 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide](/img/structure/B5513383.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide" represents a class of compounds known for their varied applications in chemistry and pharmacology. The interest in such compounds primarily stems from their structural complexity and potential biological activities, which have led to detailed studies on their synthesis, molecular structure, and various properties.
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald reaction, which is a versatile method for constructing thiophene rings with various substituents. For instance, 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide, a related compound, was synthesized through the Gewald reaction, starting from cyanoacetamide. This process involved the condensation of ammonia with ethyl cyanoacetate, followed by reactions with p-acetanilido acetophenone, sulfur, and diethylamine (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be determined by various spectroscopic methods, including IR, NMR, and mass spectrometry. For example, the structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, a compound with a thiophene ring, was elucidated using X-ray diffraction, revealing details about its geometric and electronic structure (Prasanth et al., 2015).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, leading to the formation of novel compounds with diverse properties. For instance, the synthesis of Schiff bases from thiophene-3carboxamide involves treatment with different substituted aryl aldehydes, resulting in compounds with potential antimicrobial activity (Bhattacharjee, Saravanan, & Mohan, 2011).
Scientific Research Applications
Synthesis and Chemical Characterization
Novel Nonproteinogenic Amino Acids Synthesis : N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives were synthesized from serine, threonine, and phenylserine derivatives, contributing to the study of non-natural amino acids (Monteiro, Kołomańska, & Suárez, 2010).
Preparation of Mammalian Metabolites : The application of biocatalysis for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds was demonstrated, highlighting the role of microbial-based systems in drug metabolism studies (Zmijewski et al., 2006).
Antimicrobial Activity : Synthesis of 2-Amino-4-(4-acetamido phenyl) Thiophene-3-carboxamide using the Gewald reaction, followed by its treatment with different aryl aldehydes to yield Schiff bases, provided insights into antimicrobial applications (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Drug Metabolism and Pharmacology
- Drug Metabolism Studies : The use of Actinoplanes missouriensis in the study of drug metabolism was explored, showing its potential in producing mammalian metabolites for structural characterization (Zmijewski et al., 2006).
Material Science and Nanotechnology
Novel Insecticide Development : Research on Flubendiamide, a compound with a unique structure including a sulfonylalkyl group, demonstrated its potent insecticidal activity, especially against lepidopterous pests, indicating potential applications in pest management (Tohnishi et al., 2005).
Nanofiltration Membranes : The development of novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers showed improved water flux, indicating their use in dye treatment and water purification processes (Liu et al., 2012).
properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c14-20(17,18)11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-19-12/h1-6,9H,7-8H2,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUDOJWBCOAESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)



![(1S*,5R*)-6-benzyl-3-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513350.png)
![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)
![N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5513363.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5513366.png)
![N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide](/img/structure/B5513373.png)
![N-ethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513376.png)
![9-[(5-chloro-2-thienyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513380.png)
![9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5513387.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5513395.png)